N-Desmethyl Clomipramine-d3 Hydrochloride

Description

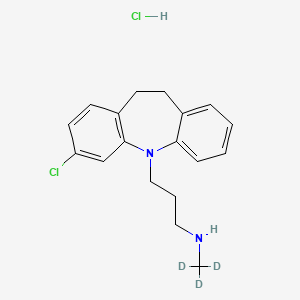

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-(trideuteriomethyl)propan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2.ClH/c1-20-11-4-12-21-17-6-3-2-5-14(17)7-8-15-9-10-16(19)13-18(15)21;/h2-3,5-6,9-10,13,20H,4,7-8,11-12H2,1H3;1H/i1D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMDDAZOLOSKTKZ-NIIDSAIPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NCCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189971-04-7 |

Source

|

| Record name | 1189971-04-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Navigating the Physicochemical Landscape of N-Desmethyl Clomipramine-d3 Hydrochloride: A Technical Guide for Researchers

This in-depth guide provides a comprehensive overview of the physical and chemical properties of N-Desmethyl Clomipramine-d3 Hydrochloride, a critical isotopically labeled internal standard for the bioanalytical quantification of N-desmethylclomipramine, the primary active metabolite of the tricyclic antidepressant clomipramine. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this reference material for method development, validation, and routine sample analysis.

Core Molecular Attributes and Identification

N-Desmethyl Clomipramine-d3 Hydrochloride is a deuterated analog of norclomipramine hydrochloride. The incorporation of three deuterium atoms on the N-methyl group provides a distinct mass shift, rendering it an ideal internal standard for mass spectrometry-based assays.

| Property | Value | Source(s) |

| Chemical Name | 3-(3-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-(methyl-d3)propan-1-amine hydrochloride | [1][2] |

| Synonyms | Norchlorimipramine-d3 Hydrochloride, Desmethylclomipramine-d3 Hydrochloride | [3][4][5] |

| CAS Number | 1189971-04-7 | [1] |

| Molecular Formula | C₁₈H₁₉D₃Cl₂N₂ | [3] |

| Molecular Weight | 340.31 g/mol | [2][3][6] |

Physicochemical Characterization

A thorough understanding of the physical properties of N-Desmethyl Clomipramine-d3 Hydrochloride is paramount for its proper handling, storage, and application in analytical workflows.

Appearance and Solid-State Properties

N-Desmethyl Clomipramine-d3 Hydrochloride is typically supplied as a solid.[7] The color can range from off-white to tan or brown.[5][8]

| Property | Description | Source(s) |

| Physical Form | Solid | [7] |

| Color | Off-White to Brown/Tan | [5][8] |

| Melting Point | 184-187°C | [5] |

Solubility Profile

The solubility of N-Desmethyl Clomipramine-d3 Hydrochloride is a critical parameter for the preparation of stock solutions and standards. While detailed quantitative solubility data across a wide range of solvents is not extensively published, the available information provides valuable guidance.

| Solvent | Solubility | Source(s) |

| Methanol | Slightly Soluble | [5] |

| Water | Slightly Soluble | [5] |

| DMSO | 25 mg/mL (with sonication) | [4] |

For context, the solubility of the non-deuterated parent compound, Clomipramine Hydrochloride, has been reported as approximately 10 mg/mL in ethanol and DMSO, and about 0.5 mg/mL in PBS (pH 7.2).[9] This suggests that while the hydrochloride salt imparts some aqueous solubility, the molecule retains significant lipophilic character.

Handling and Storage Recommendations

To ensure the integrity and stability of N-Desmethyl Clomipramine-d3 Hydrochloride, proper storage is essential. The compound should be stored at -20°C in a freezer, under an inert atmosphere.[5][8] It is also noted to be hygroscopic, meaning it can absorb moisture from the air, which could impact its purity and weighing accuracy.[4][5] When stored at -80°C, stock solutions can be stable for up to 6 months; at -20°C, the stability is noted for up to 1 month.[10][11]

Analytical Characterization and Methodologies

The primary application of N-Desmethyl Clomipramine-d3 Hydrochloride is as an internal standard in quantitative bioanalysis. The following sections detail the key analytical techniques used for its characterization and its use in validated analytical methods.

Mass Spectrometry (MS)

A validated LC-MS/MS method for the simultaneous quantification of clomipramine and N-desmethyl clomipramine in human plasma utilizes N-Desmethyl Clomipramine-d3 as an internal standard.[7] The Multiple Reaction Monitoring (MRM) transitions for the analyte and its deuterated internal standard are crucial for achieving high selectivity and sensitivity.

| Compound | Q1 (m/z) | Q3 (m/z) |

| N-desmethyl Clomipramine | 301.1 | 72.1 |

| N-desmethyl Clomipramine-d3 | 304.2 | 75.2 |

This mass shift of 3 Da between the analyte and the internal standard is ideal for preventing cross-talk and ensuring accurate quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and confirmation. While public databases do not currently feature the ¹H or ¹³C NMR spectra for N-Desmethyl Clomipramine-d3 Hydrochloride, the spectra of related compounds can provide insights into the expected chemical shifts. The deuterium labeling on the N-methyl group would result in the absence of the corresponding proton signal in the ¹H NMR spectrum and a characteristic triplet (due to C-D coupling) with a significantly reduced intensity in the ¹³C NMR spectrum.

High-Performance Liquid Chromatography (HPLC)

Chromatographic separation is essential for resolving N-desmethyl clomipramine from its parent drug, clomipramine, and other potential metabolites or matrix components. A reported HPLC-UV method for the analysis of clomipramine and desmethyl clomipramine in plasma provides a solid foundation for method development.[12][13]

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

Causality: The choice of solvent is dictated by the solubility of the compound. DMSO is a good initial choice for creating a high-concentration stock solution due to its relatively high solvating power for this molecule.[4] Subsequent dilutions into a mobile phase-compatible solvent are necessary for analytical applications.

Methodology:

-

Stock Solution (1 mg/mL in DMSO):

-

Accurately weigh approximately 1 mg of N-Desmethyl Clomipramine-d3 Hydrochloride.

-

Transfer the solid to a 1 mL volumetric flask.

-

Add a small amount of DMSO to dissolve the solid, using sonication if necessary.[4]

-

Once dissolved, bring the volume to 1 mL with DMSO.

-

-

Working Solutions:

-

Prepare serial dilutions of the stock solution with a suitable solvent (e.g., methanol or a mixture of methanol and water) to achieve the desired concentrations for spiking into calibration standards and quality control samples.

-

Protocol 2: LC-MS/MS Analysis of N-Desmethyl Clomipramine in Plasma

Causality: This method leverages the high sensitivity and selectivity of tandem mass spectrometry, making it ideal for the low concentrations of analytes typically found in biological matrices. The use of a deuterated internal standard is crucial for correcting for matrix effects and variations in sample preparation and instrument response.[7]

Methodology:

-

Sample Preparation (Solid-Phase Extraction):

-

To 1 mL of plasma, add the N-Desmethyl Clomipramine-d3 Hydrochloride internal standard.

-

Perform a solid-phase extraction using a cation exchange cartridge.[7]

-

Elute the analytes and evaporate the eluent to dryness.

-

Reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions:

-

Mass Spectrometric Conditions:

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the quantitative analysis of N-desmethyl clomipramine using its deuterated internal standard.

Caption: Workflow for the bioanalysis of N-desmethyl clomipramine.

Conclusion

N-Desmethyl Clomipramine-d3 Hydrochloride is an indispensable tool for the accurate and precise quantification of N-desmethyl clomipramine in biological matrices. Its well-defined physical properties, when coupled with robust and validated analytical methodologies such as LC-MS/MS, enable researchers to generate high-quality data in pharmacokinetic, toxicokinetic, and clinical studies. A thorough understanding of its physicochemical characteristics, as detailed in this guide, is fundamental to its effective application in a research setting.

References

-

Dongare, B. B., et al. (2021). Clomipramine and N-desmethyl Clomipramine: Selective and Sensitive Quantification in Human Plasma by Liquid Chromatography Tandem Mass Spectroscopy. Analytical Chemistry Letters, 11(5), 687-701. [Link]

-

NIST. Desmethylclomipramine. In NIST Chemistry WebBook. [Link]

-

YMER. Development and Evaluation of Mouth Dissolving Film of Clomipramine Hydrochloride. [Link]

-

OpenRiver. HPLC and CMS Analysis of Clomipramine Metabolism: A Multi-Drug Study. [Link]

-

PubMed. A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma. [Link]

-

Pharmaffiliates. N-Desmethyl Clomipramine-d3 Hydrochloride. [Link]

-

ARTIS STANDARDS. N-Desmethyl Clomipramine D3 HCl. [Link]

-

PubMed Central (PMC). A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma. [Link]

Sources

- 1. N-Desmethyl Clomipramine-d3 Hydrochloride [lgcstandards.com]

- 2. NP-MRD: 1H NMR Spectrum (1D, 900 MHz, CDCl3, simulated) (NP0035409) [np-mrd.org]

- 3. cleanchemlab.com [cleanchemlab.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. N-Desmethyl Clomipramine-d3 Hydrochloride | 1189971-04-7 [amp.chemicalbook.com]

- 6. openriver.winona.edu [openriver.winona.edu]

- 7. tandfonline.com [tandfonline.com]

- 8. Page loading... [wap.guidechem.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Desmethylclomipramine [webbook.nist.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure and synthesis of N-Desmethyl Clomipramine-d3 Hydrochloride.

An In-Depth Technical Guide to the Chemical Structure and Synthesis of N-Desmethyl Clomipramine-d3 Hydrochloride

Introduction: The Role of Deuterated Standards in Pharmaceutical Analysis

N-Desmethyl Clomipramine, also known as Norclomipramine, is the principal and pharmacologically active metabolite of the tricyclic antidepressant Clomipramine.[1][2] In the landscape of drug development and clinical pharmacology, the accurate quantification of drug molecules and their metabolites in biological matrices is paramount. This necessitates the use of high-fidelity analytical techniques, predominantly Liquid Chromatography-Mass Spectrometry (LC-MS). The gold standard for ensuring accuracy and precision in such assays is the use of a stable isotope-labeled internal standard (SIL-IS).[3]

N-Desmethyl Clomipramine-d3 Hydrochloride serves this exact purpose. It is a deuterated analogue of the natural metabolite, where three hydrogen atoms on the N-methyl group have been replaced with deuterium.[4][5] This isotopic substitution renders the molecule chemically identical to the analyte in terms of extraction efficiency and chromatographic behavior, yet distinguishable by its mass-to-charge ratio in a mass spectrometer.[6] This guide provides a comprehensive overview of the chemical structure, a validated synthesis pathway, analytical characterization, and the critical application of N-Desmethyl Clomipramine-d3 Hydrochloride as an internal standard in bioanalytical research.

PART 1: Chemical Structure and Physicochemical Properties

The structural integrity and precise characterization of a reference standard are foundational to its utility. N-Desmethyl Clomipramine-d3 Hydrochloride is structurally defined by a dibenz[b,f]azepine core, substituted with a chlorine atom and an N-(methyl-d3)propan-1-amine side chain, supplied as a hydrochloride salt.

The strategic placement of the three deuterium atoms on the terminal methyl group provides a stable mass shift (+3 Da) that is ideal for mass spectrometric differentiation from the unlabeled analyte without interfering with the molecule's overall chemical behavior.

Key Physicochemical Data

| Identifier | Value | Source |

| IUPAC Name | 3-(3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-(methyl-d3)propan-1-amine hydrochloride | [5] |

| CAS Number | 1189971-04-7 | [4][7] |

| Molecular Formula | C₁₈H₁₉D₃Cl₂N₂ | [4][7] |

| Molecular Weight | 340.31 g/mol | [4][7] |

| Canonical SMILES | Cl.CN(CCCN1c2ccccc2CCc2ccc(Cl)cc12)C([2H])([2H])[2H] | [5][8] |

| InChI Key | KMDDAZOLOSKTKZ-UHFFFAOYSA-N | [8] |

PART 2: Synthesis and Purification

The synthesis of N-Desmethyl Clomipramine-d3 Hydrochloride requires a precise and controlled method to ensure specific deuterium incorporation and high isotopic purity. A robust and widely applicable method is the reductive amination of N-didesmethyl Clomipramine (the corresponding primary amine) using deuterated formaldehyde and a suitable reducing agent. This approach is a modification of the classic Eschweiler-Clarke reaction.

Rationale for Synthetic Route Selection

The chosen pathway via reductive amination offers several advantages:

-

High Specificity: The reaction specifically targets the primary amine, ensuring the deuterium label is introduced only at the desired N-methyl position.

-

Accessibility of Precursors: The starting material, N-didesmethyl Clomipramine, can be synthesized or procured as a precursor.

-

Cost-Effectiveness: Deuterated formaldehyde is a readily available and economical source of the CD₃ group in the presence of a reducing agent.[9]

Detailed Step-by-Step Synthesis Protocol

-

Step 1: Reductive Amination

-

Reactants: N-didesmethyl Clomipramine, Deuterated Paraformaldehyde (D₂CO)n, and Sodium Triacetoxyborohydride [NaBH(OAc)₃] in a suitable aprotic solvent such as Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

-

Procedure: To a solution of N-didesmethyl Clomipramine in the chosen solvent, deuterated paraformaldehyde is added, followed by the slow addition of Sodium Triacetoxyborohydride. The reaction is stirred at ambient temperature until completion, typically monitored by Thin Layer Chromatography (TLC) or LC-MS.

-

Causality: The aldehyde reacts with the primary amine to form a deuterated iminium ion intermediate. Sodium triacetoxyborohydride, a mild and selective reducing agent, then reduces the iminium ion to the N-trideuteriomethyl amine, yielding the free base of N-Desmethyl Clomipramine-d3.

-

-

Step 2: Work-up and Purification

-

Procedure: The reaction mixture is quenched with an aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered. The solvent is removed under reduced pressure.

-

Purification: The crude product is purified using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the pure free base.

-

-

Step 3: Hydrochloride Salt Formation

-

Procedure: The purified free base is dissolved in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. A solution of hydrochloric acid in isopropanol or diethyl ether is added dropwise with stirring.

-

Result: N-Desmethyl Clomipramine-d3 Hydrochloride precipitates as a solid. The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the final product.[4][8]

-

Synthesis Workflow Diagram

Caption: Synthetic pathway for N-Desmethyl Clomipramine-d3 HCl.

PART 3: Analytical Characterization for Quality Assurance

Rigorous analytical testing is required to confirm the identity, purity, and isotopic enrichment of the synthesized standard.

| Analytical Technique | Purpose | Expected Result |

| Mass Spectrometry (MS) | Confirmation of molecular weight and deuterium incorporation. | A molecular ion peak corresponding to the deuterated compound (e.g., [M+H]⁺ at m/z 304.8 + 3) confirming the +3 mass shift. |

| ¹H NMR | Structural confirmation and assessment of isotopic enrichment. | Absence of the N-CH₃ singlet signal (approx. 2.4-2.6 ppm). All other protons of the core structure should be present with correct chemical shifts and integrations. |

| HPLC | Determination of chemical purity. | A single major peak with purity typically >98%.[5] |

PART 4: Application as an Internal Standard in Bioanalysis

The primary application of N-Desmethyl Clomipramine-d3 Hydrochloride is as an internal standard for the quantification of N-Desmethyl Clomipramine in biological samples.[4][10] The principle relies on isotope dilution mass spectrometry.

Experimental Workflow in a Bioanalytical Assay

-

Sample Preparation: A precise volume of the biological sample (e.g., human plasma) is aliquoted.

-

Internal Standard Spiking: A known, fixed amount of N-Desmethyl Clomipramine-d3 Hydrochloride solution is added to every sample, calibrator, and quality control sample.

-

Extraction: The analyte and the internal standard are extracted from the biological matrix using methods like protein precipitation, liquid-liquid extraction, or solid-phase extraction.

-

LC-MS Analysis: The extracted sample is injected into an LC-MS/MS system. The analyte and the internal standard co-elute chromatographically but are detected as different ions in the mass spectrometer based on their mass difference.

-

Quantification: The peak area ratio of the analyte to the internal standard is calculated. This ratio is used to construct a calibration curve from which the concentration of the analyte in the unknown samples is determined.

The Self-Validating System: Why a Deuterated Standard is Superior

Using a stable isotope-labeled internal standard creates a self-validating system that corrects for variability at multiple stages of the analytical process.[3]

-

Extraction Efficiency: Any loss of the analyte during the extraction process will be mirrored by a proportional loss of the deuterated standard, keeping the analyte-to-standard ratio constant.

-

Matrix Effects: In mass spectrometry, molecules co-eluting from the biological matrix can suppress or enhance the ionization of the analyte. Since the deuterated standard has virtually identical physicochemical properties, it experiences the same matrix effects as the analyte.[3] The ratio of the two remains unaffected, ensuring accurate quantification. Regulatory agencies often recommend or prefer the use of SIL-IS for bioanalytical submissions due to this enhanced reliability.[3][11]

Bioanalytical Workflow Diagram

Caption: Workflow for quantification using a deuterated internal standard.

Conclusion

N-Desmethyl Clomipramine-d3 Hydrochloride is an indispensable tool for researchers in pharmacology, toxicology, and clinical chemistry. Its well-defined chemical structure, coupled with a specific and efficient synthesis, allows for the production of a high-purity reference material. When employed as an internal standard in LC-MS based bioanalysis, it provides unparalleled accuracy and robustness, compensating for experimental variations and matrix effects. This ensures that the data generated in pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies are reliable and meet stringent regulatory standards, ultimately contributing to the safer and more effective use of Clomipramine.

References

-

Synthesis of clomipramine‐d8 | Scilit. Scilit. [Link]

-

N-Desmethyl Clomipramine Hydrochloride | C18H22Cl2N2 | CID 16219718 - PubChem. PubChem. [Link]

-

Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules | Chemical Reviews - ACS Publications. ACS Publications. [Link]

-

Flow Chemistry for Contemporary Isotope Labeling - X-Chem. X-Chem. [Link]

-

Deuterium Labeled Compounds in Drug Discovery Process - Heavy Water Board. Heavy Water Board. [Link]

-

Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed. PubMed. [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass. [Link]

-

Deuterated internal standards and bioanalysis by AptoChem. AptoChem. [Link]

-

The Value of Deuterated Internal Standards - KCAS Bio. KCAS Bio. [Link]

-

N-Desmethyl Clomipramine-D3 Hydrochloride - Acanthus Research. Acanthus Research. [Link]

-

N-DESMETHYLCLOMIPRAMINE-D3 HCL | D-113-1ML | SUPELCO | SLS Ireland. Scientific Laboratory Supplies. [Link]

-

Norclomipramine - Wikipedia. Wikipedia. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Norclomipramine - Wikipedia [en.wikipedia.org]

- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. N-Desmethyl Clomipramine-d3 Hydrochloride [lgcstandards.com]

- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 7. labsolu.ca [labsolu.ca]

- 8. guidechem.com [guidechem.com]

- 9. Flow Chemistry for Contemporary Isotope Labeling - X-Chem [x-chemrx.com]

- 10. scientificlabs.ie [scientificlabs.ie]

- 11. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism of Action of N-Desmethyl Clomipramine-d3 Hydrochloride as an Internal Standard in Quantitative Bioanalysis

Executive Summary

The accurate quantification of therapeutic drugs and their metabolites in complex biological matrices is a cornerstone of modern pharmaceutical development and clinical research. However, the inherent variability of analytical procedures, from sample extraction to instrumental analysis, presents significant challenges to achieving reliable and reproducible data. This technical guide provides an in-depth exploration of the mechanism of action of N-Desmethyl Clomipramine-d3 Hydrochloride, a stable isotope-labeled internal standard (SIL-IS), in mitigating these challenges. By acting as a near-perfect chemical mimic to the analyte, N-Desmethyl Clomipramine, this internal standard corrects for procedural variability at every stage of the bioanalytical workflow. We will dissect its role through the lens of Isotope Dilution Mass Spectrometry (IDMS), detailing its function during sample preparation, chromatographic separation, and mass spectrometric detection to ensure the highest degree of data integrity, precision, and accuracy, in alignment with global regulatory expectations.

The Foundational Principle: Isotope Dilution Mass Spectrometry (IDMS)

Before delving into the specific actions of N-Desmethyl Clomipramine-d3, it is crucial to understand the fundamental principle that governs its use: Isotope Dilution Mass Spectrometry (IDMS). IDMS is an analytical technique that provides a high degree of accuracy by using an isotopically enriched version of the analyte as an internal standard (IS).[1][2]

The core concept is elegantly simple: a precisely known amount of the SIL-IS (the "spike") is added to a sample containing an unknown amount of the native analyte at the earliest possible stage of the workflow.[3] The SIL-IS and the native analyte are then treated as a single chemical entity throughout the entire analytical process. Any physical loss or variation in signal response that affects the analyte will affect the SIL-IS to the exact same degree. The mass spectrometer, capable of differentiating the two compounds by their slight mass difference, measures the ratio of the native analyte to the SIL-IS.[1][3] Because the amount of SIL-IS added was known, the initial concentration of the native analyte can be calculated with exceptional precision, irrespective of incomplete sample recovery or signal fluctuations.[3][]

Profile of an Ideal Internal Standard: N-Desmethyl Clomipramine-d3 Hydrochloride

The efficacy of the IDMS approach hinges on the selection of an appropriate internal standard. An ideal IS is a stable isotope-labeled version of the analyte itself, as it exhibits nearly identical chemical and physical properties.[5][6]

N-Desmethyl Clomipramine (Norclomipramine) is the primary active metabolite of the tricyclic antidepressant Clomipramine, formed via hepatic demethylation by cytochrome P450 enzymes.[7][8] Its plasma concentrations are often higher than the parent compound and contribute significantly to the overall therapeutic effect, making its accurate measurement critical in therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies.[9][10]

N-Desmethyl Clomipramine-d3 Hydrochloride is the purpose-built internal standard for this analysis.[11]

-

Deuteration (-d3): Three hydrogen atoms on the N-methyl group are replaced with deuterium, a stable, non-radioactive isotope of hydrogen.[11][12] This provides a 3 Dalton mass shift, which is easily resolved by a mass spectrometer, without significantly altering the molecule's chemical behavior.[13]

-

Hydrochloride Salt: The HCl salt form enhances the compound's stability and solubility in the polar solvents used to prepare standard stock solutions.

The table below summarizes the key properties, highlighting the near-identical nature of the analyte and the internal standard.

| Property | N-Desmethyl Clomipramine | N-Desmethyl Clomipramine-d3 | Rationale for Efficacy |

| Chemical Structure | C₁₈H₂₁ClN₂ | C₁₈H₁₈D₃ClN₂ | Identical core structure ensures identical chemical reactivity and extraction behavior. |

| Molecular Weight | ~300.8 g/mol | ~303.9 g/mol | Sufficient mass difference for MS differentiation, but minimal impact on chromatography. |

| pKa (approx.) | ~9.5 (basic amine) | ~9.5 (basic amine) | Ensures identical ionization state and solubility at different pH values during extraction. |

| Polarity | Identical | Identical | Guarantees co-elution during reversed-phase liquid chromatography. |

Mechanism of Action Throughout the Bioanalytical Workflow

As a Senior Application Scientist, the critical insight is not just that an IS works, but why and where it imparts its corrective action. The mechanism of N-Desmethyl Clomipramine-d3 is a continuous process of normalization across three distinct phases of analysis.

Phase 1: Sample Preparation & Extraction

The Causality: The single most significant source of quantitative error in bioanalysis is the inconsistent recovery of the analyte during sample preparation.[14] Whether using protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE), it is practically impossible to achieve 100% recovery for every sample, every time.

Mechanism of Correction: N-Desmethyl Clomipramine-d3 is added to the biological sample (e.g., plasma, serum) before any extraction steps are initiated.[15] By doing so, the IS is subjected to the exact same physical and chemical conditions as the native analyte. If a portion of the analyte is lost due to incomplete protein precipitation, inefficient partitioning in LLE, or poor binding/elution in SPE, a proportional amount of the IS is also lost. The crucial ratio of analyte-to-IS remains constant, effectively nullifying any variability in extraction efficiency.

Phase 2: Chromatographic Separation (LC)

The Causality: The goal of liquid chromatography (LC) is to separate the analyte from endogenous matrix components before it reaches the mass spectrometer. This is essential for minimizing a phenomenon known as the "matrix effect."[16][17]

Mechanism of Correction: Because N-Desmethyl Clomipramine-d3 shares virtually identical physicochemical properties with the native analyte, it exhibits the same retention behavior on a chromatographic column (e.g., a C18 column).[18] This results in co-elution , where both compounds exit the column and enter the mass spectrometer at the exact same time. This co-elution is the lynchpin for correcting the matrix effect. While significant isotopic effects causing separation are possible with extensive deuteration, the minimal labeling in a d3-standard makes this highly unlikely.[19]

Phase 3: Ionization & Mass Spectrometric Detection (MS/MS)

The Causality: The matrix effect is the alteration (suppression or enhancement) of analyte ionization efficiency caused by co-eluting compounds from the biological sample.[20][21] For example, phospholipids from plasma can co-elute with the analyte and suppress its ability to form ions in the MS source, leading to an artificially low signal and inaccurate quantification.[22] This effect can be highly variable from sample to sample.[6]

Mechanism of Correction: This is where the brilliance of the co-eluting SIL-IS is fully realized. As the chromatographic peak containing both the analyte and N-Desmethyl Clomipramine-d3 enters the ion source, they are simultaneously exposed to the same interfering matrix components. If the ionization of the analyte is suppressed by 30%, the ionization of the IS will also be suppressed by 30%.[23] The mass spectrometer detects each compound independently by monitoring their specific mass-to-charge (m/z) transitions. While the absolute signal intensity of both compounds may fluctuate due to the matrix effect, their peak area ratio remains constant and directly proportional to the analyte's concentration.

Practical Application: Protocol for Quantification in Human Plasma

The following is a representative LC-MS/MS protocol. The specific parameters must be optimized and fully validated in the user's laboratory according to regulatory guidelines.[24][25]

4.1. Materials & Reagents

-

Reference Standards: N-Desmethyl Clomipramine HCl, N-Desmethyl Clomipramine-d3 HCl

-

Human Plasma (K2-EDTA)

-

Methanol, Acetonitrile (LC-MS Grade)

-

Ammonium Acetate, Formic Acid (ACS Grade)

-

Solid Phase Extraction (SPE) Cartridges (e.g., Cation Exchange)

4.2. Solution Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte and IS in methanol.

-

Working Solutions: Prepare serial dilutions of the analyte stock in 50:50 methanol:water to create calibration standards (e.g., 0.5-200 ng/mL).

-

IS Spiking Solution (e.g., 50 ng/mL): Prepare a working solution of the IS in 50:50 methanol:water.

4.3. Sample Extraction (SPE)

-

Pipette 100 µL of plasma sample, calibrator, or QC into a microcentrifuge tube.

-

Add 20 µL of the IS Spiking Solution to all tubes (except the blank) and vortex.

-

Add 200 µL of 4% phosphoric acid in water and vortex.

-

Condition the SPE cartridge with 1 mL methanol followed by 1 mL water.

-

Load the pre-treated sample onto the cartridge.

-

Wash the cartridge with 1 mL of 0.1% formic acid, followed by 1 mL of methanol.

-

Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporate the eluate to dryness under nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase.

4.4. LC-MS/MS Conditions

| Parameter | Setting |

| LC Column | C18, 100 x 2.1 mm, 1.8 µm |

| Mobile Phase A | 10 mM Ammonium Acetate + 0.1% Formic Acid in Water |

| Mobile Phase B | 10 mM Ammonium Acetate + 0.1% Formic Acid in Methanol |

| Flow Rate | 0.4 mL/min |

| Gradient | 30% B to 95% B over 3 min, hold for 1 min, re-equilibrate |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Transitions | N-Desmethyl Clomipramine: Q1: 301.1 -> Q3: 72.1 N-Desmethyl Clomipramine-d3: Q1: 304.2 -> Q3: 75.2[18] |

Conclusion: A Self-Validating System for Unimpeachable Data

The use of a stable isotope-labeled internal standard like N-Desmethyl Clomipramine-d3 Hydrochloride transforms a bioanalytical method into a self-validating system. Its mechanism of action is not a single event but a continuous process of normalization that addresses the primary sources of error in quantitative analysis: variable recovery and matrix-induced signal fluctuation. By perfectly mimicking the analyte of interest at every critical stage, it ensures that the final reported concentration is a true and accurate reflection of the in-vivo reality. For researchers, scientists, and drug development professionals, leveraging this technology is not merely a best practice; it is a prerequisite for generating the high-quality, reliable, and defensible data demanded by the rigors of scientific discovery and regulatory approval.

References

- Benchchem. A Comparative Analysis of N-Desmethylclomipramine and Other Tricyclic Metabolites: A Guide for Researchers.

- ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025).

- Creative Proteomics. Isotope Dilution Mass Spectrometry (IDMS).

-

U.S. Department of Energy Office of Scientific and Technical Information. Guideline on Isotope Dilution Mass Spectrometry. (2017). Available from: [Link]

- International Journal of Research in Pharmaceutical and Biomedical Sciences. A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.

-

ClinPGx. Clomipramine Pathway, Pharmacokinetics. Available from: [Link]

- Cell and Gene. How Important Is The Matrix Effect in Analyzing Bioprocess Samples?.

-

International Journal of New Chemistry. An Update Review on the Developed Chromatographic Methods for the Analysis of Tricyclic Antidepressants. (2025). Available from: [Link]

-

Britannica. Isotope dilution | Mass spectrometry, Trace elements, Quantification. (2025). Available from: [Link]

- ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. (2025).

-

OpenRiver. HPLC and CMS Analysis of Clomipramine Metabolism: A Multi-Drug Study. Available from: [Link]

- Harries, C. M., & Luscombe, D. K. Pharmacological studies on n-desmethylclomipramine.

-

Davison, A. S., Milan, A. M., & Dutton, J. Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 50(3), 279-280. (2013). Available from: [Link]

-

Analytical Chemistry Letters. Clomipramine and N-desmethyl Clomipramine: Selective and Sensitive Quantification in Human Plasma by Liquid Chromatography Tandem Mass Spectroscopy. (2021). Available from: [Link]

-

Wikipedia. Isotope dilution. Available from: [Link]

-

YouTube. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). Available from: [Link]

-

Luscombe, D. K., & Jones, R. B. Some pharmacological aspects of desmethylclomipramine. Postgraduate Medical Journal, 56 Suppl 1, 121-129. (1980). Available from: [Link]

- International Journal of MediPharm Research. Review Article on Matrix Effect in Bioanalytical Method Development.

-

Journal of Analytical Atomic Spectrometry. An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. (2024). Available from: [Link]

-

Bioanalysis. The importance of choosing the appropriate matrix to validate a bioanalytical method according to the study needs. (2015). Available from: [Link]

-

Bioanalysis Zone. Importance of matrix effects in LC-MS/MS bioanalysis. Available from: [Link]

- International Journal of New Chemistry. An Update Review on the Developed Chromatographic Methods for the Analysis of Tricyclic Antidepressants. (2024).

-

U.S. Food and Drug Administration. Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. Available from: [Link]

-

PubChem. N-Desmethyl Clomipramine Hydrochloride. Available from: [Link]

- U.S. Food and Drug Administration. Guidance for Industry: Bioanalytical Method Validation. (2001).

- International Journal of Pharmaceutical and Phytopharmacological Research. Matrix Effect in Bioanalysis: An Overview. (2012).

-

MDPI. Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices. (2019). Available from: [Link]

-

Clinical Chemistry. Sample preparation and liquid-chromatographic analysis for tricyclic antidepressants in serum. (1983). Available from: [Link]

-

ResearchGate. Different analytical techniques for the estimation of clomipramine-HCl from pharmaceutical preparations: A review. (2008). Available from: [Link]

-

U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. (2018). Available from: [Link]

- ResolveMass Laboratories Inc. Essential FDA Guidelines for Bioanalytical Method Validation. (2025).

-

Brieflands. A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma. Available from: [Link]

-

Taylor & Francis Online. Tricyclic Antidepressant Analysis by Reversed Phase Liquid Chromato-Graphy Using Phenyl Columns. (1986). Available from: [Link]

-

Regulations.gov. Docket No. FDA 2013-D-1020: FDA Draft Guidance for Industry - Bioanalytical Method Validation. (2013). Available from: [Link]

-

PubChem. N-nitroso-desmethyl-clomipramine. Available from: [Link]

-

Alentris Research Pvt. Ltd. N-Desmethyl Clomipramine-d3 Hydrochloride. Available from: [Link]

-

electronic Medicines Compendium (emC). Anafranil 50mg Capsules - Summary of Product Characteristics. (2015). Available from: [Link]

Sources

- 1. Isotope dilution | Mass spectrometry, Trace elements, Quantification | Britannica [britannica.com]

- 2. Isotope dilution - Wikipedia [en.wikipedia.org]

- 3. osti.gov [osti.gov]

- 5. resolvemass.ca [resolvemass.ca]

- 6. ovid.com [ovid.com]

- 7. ClinPGx [clinpgx.org]

- 8. assets.hpra.ie [assets.hpra.ie]

- 9. academic.oup.com [academic.oup.com]

- 10. Some pharmacological aspects of desmethylclomipramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. alentris.org [alentris.org]

- 13. resolvemass.ca [resolvemass.ca]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. An Update Review on the Developed Chromatographic Methods for the Analysis of Tricyclic Antidepressants [ijnc.ir]

- 17. ijnc.ir [ijnc.ir]

- 18. tandfonline.com [tandfonline.com]

- 19. researchgate.net [researchgate.net]

- 20. bataviabiosciences.com [bataviabiosciences.com]

- 21. bioanalysis-zone.com [bioanalysis-zone.com]

- 22. eijppr.com [eijppr.com]

- 23. texilajournal.com [texilajournal.com]

- 24. fda.gov [fda.gov]

- 25. resolvemass.ca [resolvemass.ca]

The Gold Standard: A Technical Guide to the Advantages of Deuterated Internal Standards in LC-MS/MS Analysis

Introduction: The Pursuit of Precision in Quantitative Bioanalysis

In the landscape of drug development, clinical diagnostics, and translational research, the accurate quantification of analytes in complex biological matrices is not just a goal; it is a prerequisite for success. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the predominant analytical technique for this purpose, prized for its high sensitivity and selectivity. However, the very complexity of biological samples—be it plasma, urine, or tissue homogenates—presents a significant challenge: the matrix effect. Co-eluting endogenous components can interfere with the ionization of the target analyte, leading to unpredictable signal suppression or enhancement, which compromises the accuracy and reproducibility of the results[1].

To navigate this challenge, the use of an internal standard (IS) is a long-established practice[2]. An ideal IS is a compound added at a known concentration to all samples, calibrators, and quality controls, which mimics the analytical behavior of the analyte throughout the entire workflow[3]. While structurally similar analogs have been used, stable isotope-labeled (SIL) internal standards, particularly deuterated standards, have emerged as the "gold standard" for robust and reliable quantification[4][5]. This guide provides an in-depth exploration of the core advantages of using deuterated internal standards, grounded in mechanistic principles and field-proven best practices.

The Core Advantage: Physicochemical Congruence

The fundamental principle that elevates deuterated internal standards above other types of IS is their near-identical physicochemical properties to the unlabeled analyte[3]. By replacing one or more hydrogen atoms with its stable, non-radioactive isotope, deuterium (²H), we create a molecule that is chemically identical to the analyte but has a different mass[6][7]. This subtle yet critical difference allows the mass spectrometer to distinguish between the analyte and the IS, while ensuring they behave almost identically during sample preparation and analysis[4][5].

This congruence is the bedrock of their ability to compensate for a wide range of analytical variabilities, including:

-

Sample Extraction and Recovery: During sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction, any loss of the analyte will be mirrored by a proportional loss of the deuterated IS[6][7].

-

Instrumental Variability: Minor fluctuations in autosampler injection volume or drifts in ion source performance over an analytical run affect both the analyte and the IS equally[2][8].

-

Ionization Efficiency: As the analyte and its deuterated counterpart transit the ion source, they experience the same ionization conditions, leading to consistent ionization efficiency for both[4].

The ultimate goal is to maintain a constant analyte-to-internal standard response ratio, which is the prerequisite for a rugged and reliable bioanalytical method[9].

Mitigating the Matrix Effect: The Power of Co-elution

The most significant advantage of using a deuterated internal standard is its ability to effectively compensate for matrix effects[6]. Because the deuterated IS is structurally identical to the analyte, it co-elutes during chromatographic separation[4][6]. This co-elution is critical because matrix effects are often highly localized and transient phenomena occurring as specific endogenous components elute from the LC column and enter the mass spectrometer's ion source.

When the analyte and its deuterated IS elute at the exact same time, they are subjected to the same degree of ion suppression or enhancement from co-eluting matrix components[10]. Therefore, even if the absolute signal intensity of both the analyte and the IS decreases due to ion suppression, the ratio of their signals remains constant, allowing for accurate quantification[11].

Caption: Co-elution of analyte and deuterated IS ensures both are equally affected by matrix interference in the ion source.

The Deuterium Isotope Effect: A Practical Consideration

While deuterated standards are considered ideal, it is important to acknowledge the "deuterium isotope effect." The replacement of hydrogen with the heavier deuterium can sometimes lead to slight differences in chromatographic retention times, particularly in reversed-phase chromatography[9][10][12]. This occurs because the C-D bond is slightly stronger and less polar than the C-H bond, which can alter the molecule's interaction with the stationary phase[13][14].

Even a small separation between the analyte and the IS can lead to differential matrix effects, compromising the accuracy of quantification[9][10]. Therefore, it is crucial during method development to verify the co-elution of the analyte and its deuterated internal standard under the final chromatographic conditions[8]. If significant separation is observed, optimizing the chromatography to ensure complete peak overlap is essential[10]. In some cases, using other stable isotopes like ¹³C or ¹⁵N, which have a lesser impact on retention time, may be a better alternative, although they are often more expensive[10][15].

Regulatory Perspective and Best Practices

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the ICH M10 guideline, recognize the value of SIL internal standards for bioanalytical method validation[4][16]. The use of a SIL IS is highly recommended, particularly for LC-MS based methods[16][17].

Key best practices for the implementation of deuterated internal standards include:

-

Purity: The deuterated standard must have high chemical (>99%) and isotopic (≥98%) purity to ensure it does not contribute to the analyte signal[6].

-

Labeling Position: Deuterium atoms should be placed in stable positions within the molecule where they are not susceptible to back-exchange with hydrogen from the solvent[8][15].

-

Concentration: The IS should be added at a concentration that provides a good signal-to-noise ratio and is within the linear range of the assay[11].

-

Early Addition: The IS should be added to the sample as early as possible in the workflow to account for variability in all subsequent steps[2][8].

Experimental Protocol: Validation of an LC-MS/MS Method Using a Deuterated Internal Standard

The following protocol outlines the key steps for validating the accuracy and precision of a bioanalytical method in accordance with ICH M10 guidelines[16].

1. Preparation of Quality Control (QC) Samples:

- Prepare a stock solution of the analyte and the deuterated internal standard in a suitable organic solvent.

- Spike blank biological matrix (e.g., human plasma) with the analyte stock solution to prepare QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC[16].

- Prepare a working solution of the deuterated internal standard.

2. Sample Preparation:

- Aliquot QC samples for analysis.

- Add a fixed volume of the deuterated internal standard working solution to each QC sample.

- Perform the sample extraction procedure (e.g., protein precipitation with acetonitrile).

- Evaporate the supernatant and reconstitute the residue in the mobile phase.

3. LC-MS/MS Analysis:

- Inject the reconstituted samples into the LC-MS/MS system.

- Monitor the specific mass transitions for both the analyte and the deuterated internal standard.

4. Data Analysis and Acceptance Criteria:

- For each analytical run, generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibration standards.

- Quantify the QC samples against the calibration curve.

- Calculate the accuracy (% bias) and precision (% coefficient of variation, CV) for each QC level.

Table 1: Acceptance Criteria for Accuracy and Precision (ICH M10)

| Parameter | LLOQ Acceptance Criteria | Other QCs Acceptance Criteria |

| Within-Run Accuracy | Within ±20% of nominal | Within ±15% of nominal |

| Within-Run Precision | ≤20% CV | ≤15% CV |

| Between-Run Accuracy | Within ±20% of nominal | Within ±15% of nominal |

| Between-Run Precision | ≤20% CV | ≤15% CV |

Data derived from ICH M10 Bioanalytical Method Validation guidelines[16].

Caption: A typical workflow for bioanalytical method validation using a deuterated internal standard.

Conclusion

Deuterated internal standards represent a powerful tool for enhancing the accuracy, precision, and robustness of quantitative LC-MS/MS methods.[4] By closely mimicking the behavior of the analyte, they provide unparalleled compensation for sample loss, instrumental variability, and, most importantly, unpredictable matrix effects.[6] While practical considerations such as the deuterium isotope effect require careful attention during method development, the advantages conferred by these standards are undeniable. Their use is a cornerstone of modern bioanalysis, enabling researchers, scientists, and drug development professionals to generate high-quality, reliable data that can withstand the rigors of scientific and regulatory scrutiny.[5]

References

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025).

- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.

- A Comparative Guide to Regulatory Guidelines for Bioanalytical Method Validation Using Internal Standards. (2025). BenchChem.

- Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? (N.D.).

- Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS. (2003). PubMed.

- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. (N.D.).

- Deuterated Standards for LC-MS Analysis. (2025).

- Evaluation of deuterium isotope effects in normal-phase LC-MS-MS separations using a molecular modeling approach. (2004). PubMed.

- Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling A. (N.D.).

- Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS. (2002). Royal Society of Chemistry.

- USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. (N.D.). LGC Standards.

- The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). (2021).

- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (N.D.).

- Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry. (2015).

- Evaluation of Deuterium Isotope Effects in Normal-Phase LC-MS-MS Separations Using a Molecular Modeling Approach. (2004).

- The Indispensable Role of Deuterated Internal Standards in Mass Spectrometry: An In-depth Technical Guide. (2025). BenchChem.

- Benefits of 13C vs. D Standards in Clinical Mass Spectrometry Measurements. (N.D.).

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). YouTube.

- Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables. (N.D.).

- What are the Best Practices of LC-MS/MS Internal Standards? (N.D.). NorthEast BioLab.

- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or hype? (N.D.). SciSpace.

- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (N.D.).

- Deuterated Standards for LC-MS Analysis: What They Are & Why They M

- The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evalu

- Bioanalytical Method Validation: Notable Points in The 2009 Draft EMA Guideline and Differences with The 2001 FDA Guidance. (2010). Taylor & Francis Online.

- Bioanalytical Method Validation. (N.D.). U.S.

- Bioanalytical method validation - Scientific guideline. (N.D.). European Medicines Agency.

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. nebiolab.com [nebiolab.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. youtube.com [youtube.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]

- 8. youtube.com [youtube.com]

- 9. waters.com [waters.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 12. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. academic.oup.com [academic.oup.com]

- 15. ukisotope.com [ukisotope.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. tandfonline.com [tandfonline.com]

A Senior Application Scientist's Guide to the Certificate of Analysis for N-Desmethyl Clomipramine-d3 Hydrochloride

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Beyond a Simple Document—The CoA as a Cornerstone of Research Integrity

In the realm of scientific research and pharmaceutical development, a Certificate of Analysis (CoA) is not merely a procedural document; it is the foundational assurance of a material's identity, quality, and purity.[1][2] For a highly specific molecule like N-Desmethyl Clomipramine-d3 Hydrochloride, this assurance is paramount. This compound is not an active pharmaceutical ingredient (API) for therapeutic use but rather a critical tool: a stable isotope-labeled internal standard (SIL-IS) used in quantitative bioanalysis.[3] Its purpose is to enable the precise measurement of its non-labeled counterpart, N-Desmethyl Clomipramine (a major metabolite of the antidepressant Clomipramine), in complex biological matrices like plasma or serum.[4][5][6]

The efficacy of a SIL-IS hinges on a critical assumption: that it behaves identically to the analyte of interest during sample extraction, chromatography, and ionization, differing only in mass.[7][8] Any deviation from this assumption, caused by impurities or incorrect identity, can lead to unreliable data, jeopardizing study outcomes.[9] This guide, therefore, deconstructs the CoA for N-Desmethyl Clomipramine-d3 Hydrochloride, moving beyond a simple checklist to explain the causality behind each test and empowering the end-user to critically evaluate the quality of this essential research material.

Compound Identification: Foundational Verification

The first and most critical section of the CoA establishes the identity of the material. It provides the basic chemical information that uniquely defines N-Desmethyl Clomipramine-d3 Hydrochloride.

| Parameter | Typical Information | Significance |

| Product Name | N-Desmethyl Clomipramine-d3 Hydrochloride | The common name for the deuterated metabolite salt. |

| CAS Number | 1189971-04-7[10][11] | A unique numerical identifier assigned by the Chemical Abstracts Service, ensuring unambiguous identification. |

| Molecular Formula | C₁₈H₁₉D₃Cl₂N₂[10] | Denotes the elemental composition, explicitly showing the three deuterium (D) atoms. |

| Molecular Weight | 340.31 g/mol [10][11] | The mass of one mole of the compound, reflecting the presence of deuterium. |

| Chemical Structure | Cl.[2H]C([2H])([2H])NCCCN1c2ccccc2CCc3ccc(Cl)cc13[11] | A 2D representation showing the atomic connectivity and the location of the deuterium label on the N-methyl group. |

Analytical Verification: The Triad of Identity, Purity, and Potency

This core section of the CoA presents the results of rigorous analytical testing. Each test provides a piece of a puzzle, and together they form a self-validating system that confirms the material's quality. A typical CoA will summarize these findings against predetermined specifications.[2][12][13]

| Test | Methodology | Specification (Typical) | Purpose |

| Appearance | Visual Inspection | White to Tan Solid[14] | Confirms the expected physical state and absence of visible contaminants. |

| Solubility | Solubilization in various solvents | Conforms to standard | Provides practical information for sample preparation and handling. |

| Identity by ¹H-NMR | Proton Nuclear Magnetic Resonance | Conforms to Structure[15] | Confirms the molecular structure and the specific location of deuterium labeling (by observing the absence of a proton signal from the N-methyl group). |

| Identity by MS | Mass Spectrometry | Conforms to Structure[15] | Confirms the molecular weight, including the mass shift due to the three deuterium atoms, providing definitive proof of identity. |

| Chromatographic Purity | High-Performance Liquid Chromatography (HPLC) | ≥98% (or as specified)[11] | Quantifies the percentage of the desired compound and detects any impurities. |

| Isotopic Purity | Mass Spectrometry (MS) | ≥99 atom % D | Determines the percentage of molecules that are correctly labeled with deuterium, ensuring minimal interference from unlabeled species. |

| Water Content | Karl Fischer Titration | ≤1.0% | Quantifies the amount of water, which is crucial for accurate weighing and concentration calculations. |

| Residual Solvents | Gas Chromatography-Headspace (GC-HS) | Conforms to USP <467> limits | Ensures that residual solvents from the synthesis process are below safety and quality thresholds. |

The "Why": Deconstructing Key Analytical Protocols

Understanding the principles behind the tests listed on a CoA is essential for a comprehensive quality assessment.

Identity Confirmation: Mass Spectrometry and NMR Spectroscopy

Identity is not confirmed by a single technique but by the convergence of evidence from multiple orthogonal methods.

-

Mass Spectrometry (MS): This is the primary technique for confirming the molecular weight. For N-Desmethyl Clomipramine-d3, the analysis confirms the mass of the protonated molecule [M+H]⁺. The expected mass-to-charge ratio (m/z) for the deuterated compound (C₁₈H₁₉D₃ClN₂) would be approximately 304.2, while its non-deuterated analog (C₁₈H₂₁ClN₂) is around 301.1.[4][5] This mass difference of ~3 Da is the definitive confirmation of successful deuteration.

-

Nuclear Magnetic Resonance (¹H-NMR): While MS confirms the mass, ¹H-NMR confirms the structure and the precise location of the deuterium labels. In a standard N-Desmethyl Clomipramine molecule, the N-methyl group would produce a characteristic signal in the proton NMR spectrum. For the d3-labeled version, this signal will be absent, providing unambiguous proof that the labeling occurred at the intended position.

Caption: Workflow for verifying the identity of the deuterated standard.

Purity Determination: The Power of HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical materials.[16][17] It separates the main compound from any potential impurities, allowing for their quantification.

Core Principle: A solution of the sample is injected into a high-pressure stream of liquid (the mobile phase), which carries it through a column packed with a solid material (the stationary phase). Different compounds travel through the column at different speeds based on their chemical properties (e.g., polarity), causing them to separate. A detector at the end of the column measures the amount of each compound as it exits.

Potential Impurities in N-Desmethyl Clomipramine-d3 HCl:

-

Unlabeled N-Desmethyl Clomipramine: The most critical impurity, as it would directly interfere with the quantification of the actual analyte.

-

Parent Drug (Clomipramine-d3 or Clomipramine): Residual starting material from the synthesis.

-

Other Related Substances: Byproducts from the synthesis or degradation products (e.g., N-Oxides, nitroso impurities).[18][19][20]

Caption: High-level overview of purity analysis using HPLC.

Detailed Protocol: Representative HPLC Purity Method

The following is a representative protocol synthesized from established methods for analyzing Clomipramine and its metabolites.[16][17][21][22]

-

System Preparation:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A reverse-phase column, such as a C18 (e.g., 100 mm × 4.6 mm, 5 µm), is typically used.[4][5]

-

Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (like phosphate or ammonium acetate buffer, pH adjusted). A common composition is Acetonitrile:Buffer (e.g., 40:60 v/v).[17][21]

-

Flow Rate: Typically 1.0 - 1.5 mL/min.[17]

-

Detection Wavelength: UV detection is set to a wavelength where the compound has strong absorbance, such as 220 nm or 252 nm.[17][21]

-

-

Sample and Standard Preparation:

-

Sample Solution: Accurately weigh and dissolve a known amount of N-Desmethyl Clomipramine-d3 Hydrochloride in the mobile phase to create a stock solution (e.g., 1 mg/mL). Further dilute to a working concentration (e.g., 100 µg/mL).

-

Diluent: Use the mobile phase as the diluent for all solutions.

-

-

Chromatographic Run:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject a standard volume (e.g., 20 µL) of the sample solution.

-

Run the chromatogram for a sufficient time to allow for the elution of the main peak and any potential impurities.

-

-

Data Analysis:

-

Integrate the areas of all peaks detected in the chromatogram.

-

Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Purity (%) = (Area_MainPeak / (Area_MainPeak + ΣArea_Impurities)) * 100

-

The Role of N-Desmethyl Clomipramine-d3 HCl in Bioanalysis

The ultimate purpose of verifying the quality of this material via the CoA is to ensure its reliable performance as an internal standard in a quantitative assay, typically using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Why it Works:

-

Co-elution: The deuterated standard is chemically identical to the analyte, so it elutes from the LC column at the same retention time.[7][23]

-

Correction for Variability: Any loss of analyte during sample preparation (e.g., solid-phase extraction) or variations in injection volume or ionization efficiency will affect the internal standard to the same degree.[8][9]

-

Mass Differentiation: Although they co-elute, the mass spectrometer can distinguish between the analyte (e.g., m/z 301.1 → 72.1) and the heavier internal standard (e.g., m/z 304.2 → 75.2) based on their unique mass-to-charge ratios and fragmentation patterns.[4][5][24]

By measuring the ratio of the analyte's response to the internal standard's response, a precise and accurate quantification can be achieved, corrected for experimental variability.

Caption: Bioanalytical workflow using a stable isotope-labeled internal standard.

Conclusion: An Instrument of Precision

The Certificate of Analysis for N-Desmethyl Clomipramine-d3 Hydrochloride is more than a guarantee of quality; it is the blueprint for its application. For the researcher, scientist, or drug development professional, a thorough understanding of each parameter detailed within this document is essential. By appreciating the "why" behind the analytical tests—from the structural confirmation by NMR to the meticulous purity assessment by HPLC—one can confidently use this critical reagent as an instrument of precision. This ensures the generation of robust, reliable, and reproducible data in the demanding field of bioanalysis, ultimately upholding the integrity of the research it supports.

References

-

Pharmaffiliates. (n.d.). Clomipramine-impurities. Retrieved from [Link]

-

KCAS Bio. (2017, August 30). The Value of Deuterated Internal Standards. Retrieved from [Link]

-

AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]

- Ibrahim, F., & Okey, S. (2015). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmaceutical Sciences and Research.

-

Lee, T. L., Lin, D. L., & Liu, R. H. (2000). Chemical derivatization and the selection of deuterated internal standard for quantitative determination--methamphetamine example. Journal of analytical toxicology, 24(4), 275–280. Retrieved from [Link]

-

Alfa Omega Pharma. (n.d.). Clomipramine Impurities | 303-49-1 Certified Reference Substance. Retrieved from [Link]

-

Gade, S., et al. (2021). Clomipramine and N-desmethyl Clomipramine: Selective and Sensitive Quantification in Human Plasma by Liquid Chromatography Tandem Mass Spectroscopy. Analytical Chemistry Letters, 11(5), 684-695. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

-

Gade, S., et al. (2021). Clomipramine and N-desmethyl Clomipramine: Selective and Sensitive Quantification in Human Plasma by Liquid Chromatography Tandem Mass Spectroscopy. Ingenta Connect. Retrieved from [Link]

-

Zhang, Y., et al. (2022). UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum. Clinica chimica acta, 531, 266-274. Retrieved from [Link]

-

Pharma Pathway. (2025, June 17). Pharmaceuticals Certificate Of Analysis (COA): Content, Preperation and Approval. Retrieved from [Link]

-

Lee, M. (2017). HPLC and CMS Analysis of Clomipramine Metabolism: A Multi-Drug Study. Winona State University OpenRiver. Retrieved from [Link]

-

Gade, S., et al. (2021). Clomipramine and N-desmethyl Clomipramine: Selective and Sensitive Quantification in Human Plasma by Liquid Chromatography Tandem Mass Spectroscopy. ResearchGate. Retrieved from [Link]

- Toronto Research Chemicals. (2025, April 12). N-Desmethyl Clomipramine HCl - CERTIFICATE OF ANALYSIS.

-

Lee, M. (2017). HPLC and CMS analysis of clomipramine metabolism: A multi-drug study. Symposium on Undergraduate Research and Creative Endeavor. Retrieved from [Link]

-

Hosseini, M., et al. (2007). A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma. DARU Journal of Pharmaceutical Sciences, 15(4). Retrieved from [Link]

-

Law Insider. (n.d.). API Certificate of Analysis Definition. Retrieved from [Link]

-

Cleanchem. (n.d.). N-Desmethyl Clomipramine HCl | CAS No: 29854-14-6. Retrieved from [Link]

-

NIST. (n.d.). Desmethylclomipramine. In NIST Chemistry WebBook. Retrieved from [Link]

-

Sree, G. P., et al. (2013). Development and Validation of an RP-HPLC Method for the Determination of Stability Parameters for Clomipramine Hydrochloride. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). N-Desmethyl Clomipramine Hydrochloride. Retrieved from [Link]

-

CriticalPoint. (n.d.). API Certificates of Analysis. Retrieved from [Link]

-

SafetyCulture. (2025, May 8). How to Get a Certificate of Analysis (COA). Retrieved from [Link]

-

SG Systems Global. (n.d.). Certificate of Analysis - (CoA). Retrieved from [Link]

-

Patel, R. B., et al. (2025, August 9). Different analytical techniques for the estimation of clomipramine-HCl from pharmaceutical preparations: A review. ResearchGate. Retrieved from [Link]

-

Alentris Research Pvt. Ltd. (n.d.). N-Desmethyl Clomipramine-d3 Hydrochloride. Retrieved from [Link]

- Japanese Pharmacopoeia. (n.d.). Clomipramine Hydrochloride.

-

Hosseini, M., et al. (2007). A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma. Brieflands. Retrieved from [Link]

-

PubChem. (n.d.). Norclomipramine. Retrieved from [Link]

-

PubChem. (n.d.). N-nitroso-desmethyl-clomipramine. Retrieved from [Link]

Sources

- 1. criticalpoint.therapeuticresearch.com [criticalpoint.therapeuticresearch.com]

- 2. Certificate of Analysis - (CoA) [sgsystemsglobal.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. tandfonline.com [tandfonline.com]

- 5. ingentaconnect.com [ingentaconnect.com]

- 6. researchgate.net [researchgate.net]

- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. N-Desmethyl Clomipramine-d3 Hydrochloride [lgcstandards.com]

- 12. pharmaguru.co [pharmaguru.co]

- 13. API Certificate of Analysis Definition | Law Insider [lawinsider.com]

- 14. guidechem.com [guidechem.com]

- 15. cleanchemlab.com [cleanchemlab.com]

- 16. A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Clomipramine Impurities | 303-49-1 Certified Reference Substance [alfaomegapharma.com]

- 19. clearsynth.com [clearsynth.com]

- 20. N-nitroso-desmethyl-clomipramine | C18H20ClN3O | CID 171379113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. brieflands.com [brieflands.com]

- 23. texilajournal.com [texilajournal.com]

- 24. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Isotopic Purity and Stability of N-Desmethyl Clomipramine-d3 Hydrochloride

Executive Summary

N-Desmethyl Clomipramine-d3 Hydrochloride serves a critical function in modern bioanalytical chemistry, primarily as a stable isotope-labeled internal standard (SIL-IS) for the quantification of its unlabeled, pharmacologically active analogue, N-Desmethyl Clomipramine.[1][2][3] The accuracy and reliability of pharmacokinetic and therapeutic drug monitoring studies hinge directly on the quality of this internal standard.[4][5][6] This guide provides a comprehensive technical overview of the two most critical quality attributes of N-Desmethyl Clomipramine-d3 Hydrochloride: isotopic purity and chemical stability. We will explore the underlying scientific principles, present detailed, field-proven analytical protocols, and discuss the interpretation of data to ensure the integrity of quantitative bioanalysis.

Foundational Concepts: Understanding the Compound

Pharmacological Significance of N-Desmethyl Clomipramine

N-Desmethyl Clomipramine (also known as Norclomipramine) is the primary and pharmacologically active metabolite of the tricyclic antidepressant Clomipramine.[1][2][7][8] Following administration, Clomipramine is extensively metabolized in the liver, with N-demethylation being a key pathway.[9][10] The resulting metabolite, N-Desmethyl Clomipramine, is a potent norepinephrine reuptake inhibitor and also contributes significantly to the overall therapeutic effect of the parent drug.[9][11][12] Its plasma concentrations often exceed those of the parent compound, making its accurate measurement essential for understanding the drug's overall pharmacokinetic and pharmacodynamic profile.[7]

The Indispensable Role of Deuterated Internal Standards

In quantitative mass spectrometry (MS), particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), an internal standard is essential to correct for variability during sample preparation and analysis.[4][13][14] A stable isotope-labeled internal standard, such as N-Desmethyl Clomipramine-d3, is considered the "gold standard."[5] By replacing three hydrogen atoms with deuterium, the molecule's mass is increased by three Daltons.

Causality: This mass shift is the core of its function. The deuterated standard is chemically almost identical to the analyte of interest.[6] It therefore co-elutes during chromatography and experiences the same extraction recovery and ionization suppression or enhancement in the mass spectrometer's source.[4][5][14] However, its different mass allows the detector to distinguish it from the unlabeled analyte.[14] This near-perfect mimicry allows it to normalize for analytical variations, leading to highly accurate and precise quantification.[4][6]

The Advantage of the Hydrochloride Salt Form

Active Pharmaceutical Ingredients (APIs) are often formulated as salts to improve their physicochemical properties.[15][16][17] For N-Desmethyl Clomipramine, an amine-containing compound, the hydrochloride (HCl) salt form offers several distinct advantages:

-

Enhanced Stability: The protonation of the amine group to form a stable ammonium ion reduces its susceptibility to oxidative degradation.[18]

-

Improved Solubility: The ionic nature of the HCl salt significantly increases its aqueous solubility compared to the free base, which is crucial for preparing stock solutions and for its behavior in physiological fluids.[18][19]

-

Favorable Solid-State Properties: Hydrochloride salts are typically crystalline solids, which are easier to handle, weigh, and purify compared to potentially oily or amorphous free bases.[17][18] This crystallinity also contributes to better long-term stability in storage.[18]

Isotopic Purity: The Cornerstone of Quantitative Accuracy

The isotopic purity of a deuterated standard is a measure of the percentage of molecules that contain the desired number of deuterium atoms. High isotopic purity (typically ≥98%) is critical, as the presence of unlabeled (d0) species can artificially inflate the measured concentration of the analyte, compromising the entire study.[6]

Primary Analytical Techniques for Determination

A multi-technique approach is often employed to provide a comprehensive characterization of isotopic purity.[20]

-

High-Resolution Mass Spectrometry (HRMS): This is the primary technique for quantifying isotopic distribution.[21][22] HRMS can resolve the minute mass differences between the different isotopologues (d0, d1, d2, d3, etc.), allowing for the calculation of their relative abundances.[21][23]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ²H NMR can confirm the specific positions of deuterium labeling and provide an orthogonal assessment of isotopic enrichment.[22]

Experimental Protocol: Isotopic Purity Assessment by LC-HRMS

This protocol outlines a self-validating system for determining the isotopic purity of N-Desmethyl Clomipramine-d3 HCl.

1. Objective: To quantify the relative abundance of all isotopologues (d0 to d4) in a sample of N-Desmethyl Clomipramine-d3 HCl.

2. Materials:

- N-Desmethyl Clomipramine-d3 HCl (test sample)

- N-Desmethyl Clomipramine HCl (unlabeled reference standard)

- LC-MS grade Methanol, Acetonitrile, and Water

- Formic Acid (or Ammonium Acetate, depending on ionization mode)